molecular formula C14H19FN4O5 B023756 3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy CAS No. 73784-45-9

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy

Cat. No. B023756
CAS RN: 73784-45-9
M. Wt: 342.32 g/mol
InChI Key: DGKVCGWEHRKMEB-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy, or FDNP-TMP for short, is a compound of interest for its potential applications in scientific research. It is a fluorinated nitroaniline derivative that has been found to have various biochemical and physiological effects, as well as a range of advantages and limitations for lab experiments.

Scientific Research Applications

Organic Synthesis

This compound is used in organic synthesis as a building block for creating various complex molecules. Its reactivity towards nucleophilic aromatic substitution makes it a valuable intermediate for synthesizing biologically active compounds and novel organic frameworks .

Biological Studies

In biological research, the compound’s ability to form stable free radicals makes it useful for studying oxidative stress and the role of free radicals in various diseases. It can be used to trace the presence and movement of radicals within biological systems .

Material Science

The compound’s radical properties are exploited in material science for the development of advanced materials with specific magnetic properties. These materials can be used in data storage or as sensors .

Analytical Chemistry

In analytical chemistry , this compound serves as a reagent for detecting certain chemical species. Its strong electron-withdrawing groups enhance its sensitivity and selectivity for particular analytes .

Pharmaceutical Testing

It is also utilized in pharmaceutical testing as a reference standard to ensure the accuracy and consistency of analytical methods used in drug development and quality control .

Chemical Education

Due to its interesting chemical properties and reactivity, this compound is often used in chemical education to demonstrate principles of organic chemistry and radical chemistry to students .

Environmental Monitoring

The compound’s sensitivity to various environmental factors makes it suitable for environmental monitoring . It can be used to detect pollutants and assess the oxidative capacity of atmospheric samples .

Nanotechnology

Lastly, in nanotechnology , the compound is used to modify the surface properties of nanoparticles, which can lead to the development of new nanomaterials with tailored functionalities for medical or industrial applications .

properties

IUPAC Name

N-(5-fluoro-2,4-dinitrophenyl)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O5/c1-13(2)7-12(14(3,4)19(13)24)16-9-5-8(15)10(17(20)21)6-11(9)18(22)23/h5-6,12,16,24H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKVCGWEHRKMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369128
Record name ST50307189
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy

CAS RN

73784-45-9
Record name ST50307189
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Fluoro-2,4-dinitroanilino)-PROXYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 2
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 3
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 4
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 5
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy
Reactant of Route 6
Reactant of Route 6
3-(5-Fluoro-2,4-dinitroanilino)-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy

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